m-Maleimidobenzoyl-N-hydroxysuccinimide

Catalog No.
S534622
CAS No.
58626-38-3
M.F
C15H10N2O6
M. Wt
314.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
m-Maleimidobenzoyl-N-hydroxysuccinimide

CAS Number

58626-38-3

Product Name

m-Maleimidobenzoyl-N-hydroxysuccinimide

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-(2,5-dioxopyrrol-1-yl)benzoate

Molecular Formula

C15H10N2O6

Molecular Weight

314.25 g/mol

InChI

InChI=1S/C15H10N2O6/c18-11-4-5-12(19)16(11)10-3-1-2-9(8-10)15(22)23-17-13(20)6-7-14(17)21/h1-5,8H,6-7H2

InChI Key

LLXVXPPXELIDGQ-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

3-maleimidobenzoyl N-hydroxysuccinimide, 3-maleimidobenzoyl N-hydroxysuccinimide ester, m-maleimidobenzoic acid N-hydroxysuccinimide ester, meta-maleimidobenzoyl N-hydroxysuccinimide, N-(m-maleimidobenzoyloxy)succinimide, N-succinimidyl m-maleimidobenzoate

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC(=CC=C2)N3C(=O)C=CC3=O

The exact mass of the compound 3-Maleimidobenzoyl N-hydroxysuccinimide is 314.0539 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 294786. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Imides - Succinimides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

m-Maleimidobenzoyl-N-hydroxysuccinimide (MBS) is a heterobifunctional crosslinking agent featuring an amine-reactive N-hydroxysuccinimide (NHS) ester and a sulfhydryl-reactive maleimide group.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG9ixRAIo7BBUF0Uf9JNK0Wa8mFkBD1tfoMTAyMqsAF-0RzFAimRiOMan0zPL7V8gzQ0xB4ml6xUY9zEUn0HJ37Id_7jXcwwEsKEAiMsSzfQw7y52y3pquzRZnAuQgrXo_SE-mzujTsR9J416XUOZI93qn21knfppQlWOccpthCvov_rsnPOWeRhEvL5sXvZe54Su-B5p2Vqw2pHz_N8oH39Beo3kzcljHIBKQ%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEfwva34EcUXXVZTFJ0xiUtHcE9fi6DuQ0NmLF0R1PYJAgj-oYn-ntLR_yv7t0zXG0zIt1JH3rsReTksw4kyWVz_U6J60CmmxQBVPP0sDDODol-aRIJZytSDzsr3VlAafsHgWhy581hg86WqnMF0HfRfsIDs8dqoZHXLEX4MgiG9Q0%3D)] These two groups are separated by a short, rigid aromatic benzoyl spacer arm, which provides a defined spatial distance of approximately 7.3 Å between conjugated molecules.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG9ixRAIo7BBUF0Uf9JNK0Wa8mFkBD1tfoMTAyMqsAF-0RzFAimRiOMan0zPL7V8gzQ0xB4ml6xUY9zEUn0HJ37Id_7jXcwwEsKEAiMsSzfQw7y52y3pquzRZnAuQgrXo_SE-mzujTsR9J416XUOZI93qn21knfppQlWOccpthCvov_rsnPOWeRhEvL5sXvZe54Su-B5p2Vqw2pHz_N8oH39Beo3kzcljHIBKQ%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFVASbt9CrOmDp7A6Ph7eh1BQ4MaBoeapmgNfX61q1MilBuxYsFbqDZwsAkmvQIokN4OdxNKvpxlzEXSEDEUu5OP4nFzEGIPZQ8H3SX693-HH1M8YAkwlfrA1s-AnFKk56MONmTF-j4ow_qqBYgl2vRPhNazlY3KS6W2ZIXRVWvXQ%3D%3D)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGDN3irIkevAIdVcV1MXK8NxVKIP_LmsnkRk6NtMhIFXQGZqZpQINZ03yi8x1KGsUpUv0dfhufYaRgtgZ81H1Y-b-v9q3C2qEymYKpaVv6mXJ2z29Afar1gHOjcAsflPBIUf3ufQaCi3-OmNW613o5-5Fc%3D)] MBS is characteristically insoluble in water and requires dissolution in organic solvents like DMSO or DMF for use in conjugation protocols.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG9ixRAIo7BBUF0Uf9JNK0Wa8mFkBD1tfoMTAyMqsAF-0RzFAimRiOMan0zPL7V8gzQ0xB4ml6xUY9zEUn0HJ37Id_7jXcwwEsKEAiMsSzfQw7y52y3pquzRZnAuQgrXo_SE-mzujTsR9J416XUOZI93qn21knfppQlWOccpthCvov_rsnPOWeRhEvL5sXvZe54Su-B5p2Vqw2pHz_N8oH39Beo3kzcljHIBKQ%3D)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGf7yqK_NYWphcz9KV21Vd9lZ6secl8oyyZiVd5-P1jvx6FxtlUGBMUmPFW_tqH49kfIc--5uT7pKTX8xV1Cjc6qU20M0YgsKchrNkunzPu2Ye0k458u7iue55Fn9XoxoV2DCAtNMZshGgzZrcBjQWLxvfKLvEx4dKnx2OCqKRWPHjcUwOn_gt7X3pDK5A_vxoPPCKxMzOmRpQ8CWIw941fXhMherj_uFNGo9UNT0G666785-CivPRoU6emVA5VtOlaFLevyA%3D%3D)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF-ALTpkdy8O0Ya9qQ-smSlVU6wicauTM2ePdbAoIGi4mG4GxjzUrhDn8kOkfg6WtYs-N7P4Pr5uXSJSIiihIR0SuqyP4TEcpqCz86-xnEUqTnMKtPc3hieCYHn7KzOVEfQshGn3ByGBDqa2PUS6bJH6yrz6w%3D%3D)] It forms a stable, non-cleavable thioether bond with sulfhydryl groups, making it a critical reagent for creating permanent linkages in applications such as antibody-enzyme conjugates and immunoassays.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQERlAGFq4icIyaC55Fs-qFJbLvChF7N9rAJlx9j4QIFoO6tXG0V40XkLwqhKDqtYcWZ7MpqljFPF45b1pVlb9sOIJgVgXqVSysmxIPGTqtRhu3Q9wGn53ROfj3r6NaGZuSwRYXymOILU084WRqntOmDhJeIxyFzEXmwI8ECiPsMPqhmEOG46XwOmRNUBf23OWj_lEj5GaYk75JoDI72JC_4i5gMMkP1ybQFD3kRGM3w6afPrUWN6UflZQx0fIIcTfjEsOQ0iqT9APk4IiAAvXz1vLr5bmvjA8xZJlz4MSDq4wtqP3VaJXSLC-uNs09CK9cu4pKss_wekNcPiGgqdvXVcAG01_Hj)][[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEiDSI7WxngpRLUggHROZWcXpv-b-8BgUzjcsrm651PcY7oM_1YdmqqLdswbE4lKijyHCTfrHwdQhqtI2-wTAJk0tqje2FCuPkliM1IFgFZ5mfhWJj6AyIFCRHdS4911rKGIIIU4OU1zxH6gPaZLgzFoGf_idkhcNPrpzwS37nHi4SxUVaTsFhhoq7L2YaHT6RJgnCshDKFgE_fKduOx2MFyTnd-OJR)]

Substituting m-Maleimidobenzoyl-N-hydroxysuccinimide (MBS) with seemingly similar crosslinkers can lead to process failure and inconsistent results. Replacing MBS with its water-soluble analog, Sulfo-MBS, is not a minor adjustment; it is a complete process change dictated by solvent systems. MBS is required for protocols involving organic solvents like DMSO or DMF, while Sulfo-MBS is designed exclusively for aqueous buffers and is insoluble in these organic solvents.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG9ixRAIo7BBUF0Uf9JNK0Wa8mFkBD1tfoMTAyMqsAF-0RzFAimRiOMan0zPL7V8gzQ0xB4ml6xUY9zEUn0HJ37Id_7jXcwwEsKEAiMsSzfQw7y52y3pquzRZnAuQgrXo_SE-mzujTsR9J416XUOZI93qn21knfppQlWOccpthCvov_rsnPOWeRhEvL5sXvZe54Su-B5p2Vqw2pHz_N8oH39Beo3kzcljHIBKQ%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFVASbt9CrOmDp7A6Ph7eh1BQ4MaBoeapmgNfX61q1MilBuxYsFbqDZwsAkmvQIokN4OdxNKvpxlzEXSEDEUu5OP4nFzEGIPZQ8H3SX693-HH1M8YAkwlfrA1s-AnFKk56MONmTF-j4ow_qqBYgl2vRPhNazlY3KS6W2ZIXRVWvXQ%3D%3D)] Furthermore, substituting MBS with an aliphatic spacer crosslinker, such as SMCC, fundamentally alters the conjugate's properties by replacing a rigid aromatic spacer with a more flexible cyclohexane ring, which impacts spatial orientation and hydrophobicity.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGDN3irIkevAIdVcV1MXK8NxVKIP_LmsnkRk6NtMhIFXQGZqZpQINZ03yi8x1KGsUpUv0dfhufYaRgtgZ81H1Y-b-v9q3C2qEymYKpaVv6mXJ2z29Afar1gHOjcAsflPBIUf3ufQaCi3-OmNW613o5-5Fc%3D)] Finally, using a functionally different linker like SPDP, which creates a cleavable disulfide bond, instead of the permanent thioether bond formed by MBS, results in a conjugate with entirely different stability and release characteristics, making them non-interchangeable for applications requiring high stability.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQERlAGFq4icIyaC55Fs-qFJbLvChF7N9rAJlx9j4QIFoO6tXG0V40XkLwqhKDqtYcWZ7MpqljFPF45b1pVlb9sOIJgVgXqVSysmxIPGTqtRhu3Q9wGn53ROfj3r6NaGZuSwRYXymOILU084WRqntOmDhJeIxyFzEXmwI8ECiPsMPqhmEOG46XwOmRNUBf23OWj_lEj5GaYk75JoDI72JC_4i5gMMkP1ybQFD3kRGM3w6afPrUWN6UflZQx0fIIcTfjEsOQ0iqT9APk4IiAAvXz1vLr5bmvjA8xZJlz4MSDq4wtqP3VaJXSLC-uNs09CK9cu4pKss_wekNcPiGgqdvXVcAG01_Hj)]

Process Control: Mandatory for Non-Aqueous and Water-Sensitive Conjugation Protocols

MBS is specifically required for conjugation reactions that must be performed in organic solvents. It is readily soluble in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG9ixRAIo7BBUF0Uf9JNK0Wa8mFkBD1tfoMTAyMqsAF-0RzFAimRiOMan0zPL7V8gzQ0xB4ml6xUY9zEUn0HJ37Id_7jXcwwEsKEAiMsSzfQw7y52y3pquzRZnAuQgrXo_SE-mzujTsR9J416XUOZI93qn21knfppQlWOccpthCvov_rsnPOWeRhEvL5sXvZe54Su-B5p2Vqw2pHz_N8oH39Beo3kzcljHIBKQ%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFVASbt9CrOmDp7A6Ph7eh1BQ4MaBoeapmgNfX61q1MilBuxYsFbqDZwsAkmvQIokN4OdxNKvpxlzEXSEDEUu5OP4nFzEGIPZQ8H3SX693-HH1M8YAkwlfrA1s-AnFKk56MONmTF-j4ow_qqBYgl2vRPhNazlY3KS6W2ZIXRVWvXQ%3D%3D)] In direct contrast, its common alternative, Sulfo-MBS, is designed for aqueous reactions and is not soluble in these organic solvents.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG9ixRAIo7BBUF0Uf9JNK0Wa8mFkBD1tfoMTAyMqsAF-0RzFAimRiOMan0zPL7V8gzQ0xB4ml6xUY9zEUn0HJ37Id_7jXcwwEsKEAiMsSzfQw7y52y3pquzRZnAuQgrXo_SE-mzujTsR9J416XUOZI93qn21knfppQlWOccpthCvov_rsnPOWeRhEvL5sXvZe54Su-B5p2Vqw2pHz_N8oH39Beo3kzcljHIBKQ%3D)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGDN3irIkevAIdVcV1MXK8NxVKIP_LmsnkRk6NtMhIFXQGZqZpQINZ03yi8x1KGsUpUv0dfhufYaRgtgZ81H1Y-b-v9q3C2qEymYKpaVv6mXJ2z29Afar1gHOjcAsflPBIUf3ufQaCi3-OmNW613o5-5Fc%3D)] While Sulfo-MBS can be dissolved in water up to approximately 10 mM, MBS is the necessary choice when reactants or payloads are hydrophobic or unstable in aqueous media.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG9ixRAIo7BBUF0Uf9JNK0Wa8mFkBD1tfoMTAyMqsAF-0RzFAimRiOMan0zPL7V8gzQ0xB4ml6xUY9zEUn0HJ37Id_7jXcwwEsKEAiMsSzfQw7y52y3pquzRZnAuQgrXo_SE-mzujTsR9J416XUOZI93qn21knfppQlWOccpthCvov_rsnPOWeRhEvL5sXvZe54Su-B5p2Vqw2pHz_N8oH39Beo3kzcljHIBKQ%3D)]

Evidence DimensionSolubility
Target Compound DataSoluble in organic solvents (DMSO, DMF)
Comparator Or BaselineSulfo-MBS: Soluble in aqueous buffers (~10 mM), but not in common organic solvents.
Quantified DifferenceQualitative but absolute difference in solvent system compatibility.
ConditionsStandard laboratory dissolving conditions for conjugation reactions.

This dictates the feasibility of the entire synthesis process; if your payload is water-insoluble, MBS is required while Sulfo-MBS is unusable.

Structural Definition: Rigid Aromatic Spacer Provides Fixed 7.3 Å Separation

The benzoyl group in the MBS spacer arm provides a rigid, structurally defined linkage between conjugated molecules.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG9ixRAIo7BBUF0Uf9JNK0Wa8mFkBD1tfoMTAyMqsAF-0RzFAimRiOMan0zPL7V8gzQ0xB4ml6xUY9zEUn0HJ37Id_7jXcwwEsKEAiMsSzfQw7y52y3pquzRZnAuQgrXo_SE-mzujTsR9J416XUOZI93qn21knfppQlWOccpthCvov_rsnPOWeRhEvL5sXvZe54Su-B5p2Vqw2pHz_N8oH39Beo3kzcljHIBKQ%3D)] This contrasts with linkers containing flexible aliphatic chains, such as SMCC, which has a cyclohexane spacer.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFVASbt9CrOmDp7A6Ph7eh1BQ4MaBoeapmgNfX61q1MilBuxYsFbqDZwsAkmvQIokN4OdxNKvpxlzEXSEDEUu5OP4nFzEGIPZQ8H3SX693-HH1M8YAkwlfrA1s-AnFKk56MONmTF-j4ow_qqBYgl2vRPhNazlY3KS6W2ZIXRVWvXQ%3D%3D)] The defined rigidity of MBS ensures a constant spacer distance of 7.3 Å, which is critical for applications where precise spatial relationships between the linked moieties must be maintained for optimal activity or analysis.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG9ixRAIo7BBUF0Uf9JNK0Wa8mFkBD1tfoMTAyMqsAF-0RzFAimRiOMan0zPL7V8gzQ0xB4ml6xUY9zEUn0HJ37Id_7jXcwwEsKEAiMsSzfQw7y52y3pquzRZnAuQgrXo_SE-mzujTsR9J416XUOZI93qn21knfppQlWOccpthCvov_rsnPOWeRhEvL5sXvZe54Su-B5p2Vqw2pHz_N8oH39Beo3kzcljHIBKQ%3D)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGDN3irIkevAIdVcV1MXK8NxVKIP_LmsnkRk6NtMhIFXQGZqZpQINZ03yi8x1KGsUpUv0dfhufYaRgtgZ81H1Y-b-v9q3C2qEymYKpaVv6mXJ2z29Afar1gHOjcAsflPBIUf3ufQaCi3-OmNW613o5-5Fc%3D)]

Evidence DimensionSpacer Arm Length and Rigidity
Target Compound Data7.3 Å, rigid aromatic spacer
Comparator Or BaselineSMCC: 8.3 Å (nominal), flexible aliphatic (cyclohexane) spacer.
Quantified DifferenceDifferent spacer length and a fundamental difference in conformational freedom (rigid vs. flexible).
ConditionsMolecular structure of the crosslinkers.

For structural studies, FRET analysis, or designing conjugates where distance is a critical parameter, the fixed, rigid spacer of MBS provides greater structural homogeneity than flexible alternatives.

High-Stability Conjugation: Forms Non-Cleavable Thioether Bond

The maleimide group of MBS reacts with sulfhydryls (thiols) at pH 6.5-7.5 to form a highly stable, covalent thioether bond.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG9ixRAIo7BBUF0Uf9JNK0Wa8mFkBD1tfoMTAyMqsAF-0RzFAimRiOMan0zPL7V8gzQ0xB4ml6xUY9zEUn0HJ37Id_7jXcwwEsKEAiMsSzfQw7y52y3pquzRZnAuQgrXo_SE-mzujTsR9J416XUOZI93qn21knfppQlWOccpthCvov_rsnPOWeRhEvL5sXvZe54Su-B5p2Vqw2pHz_N8oH39Beo3kzcljHIBKQ%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFVASbt9CrOmDp7A6Ph7eh1BQ4MaBoeapmgNfX61q1MilBuxYsFbqDZwsAkmvQIokN4OdxNKvpxlzEXSEDEUu5OP4nFzEGIPZQ8H3SX693-HH1M8YAkwlfrA1s-AnFKk56MONmTF-j4ow_qqBYgl2vRPhNazlY3KS6W2ZIXRVWvXQ%3D%3D)] This bond is non-cleavable and not reversible under reducing conditions found in biological systems.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG9ixRAIo7BBUF0Uf9JNK0Wa8mFkBD1tfoMTAyMqsAF-0RzFAimRiOMan0zPL7V8gzQ0xB4ml6xUY9zEUn0HJ37Id_7jXcwwEsKEAiMsSzfQw7y52y3pquzRZnAuQgrXo_SE-mzujTsR9J416XUOZI93qn21knfppQlWOccpthCvov_rsnPOWeRhEvL5sXvZe54Su-B5p2Vqw2pHz_N8oH39Beo3kzcljHIBKQ%3D)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGDN3irIkevAIdVcV1MXK8NxVKIP_LmsnkRk6NtMhIFXQGZqZpQINZ03yi8x1KGsUpUv0dfhufYaRgtgZ81H1Y-b-v9q3C2qEymYKpaVv6mXJ2z29Afar1gHOjcAsflPBIUf3ufQaCi3-OmNW613o5-5Fc%3D)] This provides a key advantage over alternative crosslinkers like SPDP, which form a disulfide bond that is designed to be cleaved by reducing agents such as DTT, TCEP, or intracellular glutathione.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGf7yqK_NYWphcz9KV21Vd9lZ6secl8oyyZiVd5-P1jvx6FxtlUGBMUmPFW_tqH49kfIc--5uT7pKTX8xV1Cjc6qU20M0YgsKchrNkunzPu2Ye0k458u7iue55Fn9XoxoV2DCAtNMZshGgzZrcBjQWLxvfKLvEx4dKnx2OCqKRWPHjcUwOn_gt7X3pDK5A_vxoPPCKxMzOmRpQ8CWIw941fXhMherj_uFNGo9UNT0G666785-CivPRoU6emVA5VtOlaFLevyA%3D%3D)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQERlAGFq4icIyaC55Fs-qFJbLvChF7N9rAJlx9j4QIFoO6tXG0V40XkLwqhKDqtYcWZ7MpqljFPF45b1pVlb9sOIJgVgXqVSysmxIPGTqtRhu3Q9wGn53ROfj3r6NaGZuSwRYXymOILU084WRqntOmDhJeIxyFzEXmwI8ECiPsMPqhmEOG46XwOmRNUBf23OWj_lEj5GaYk75JoDI72JC_4i5gMMkP1ybQFD3kRGM3w6afPrUWN6UflZQx0fIIcTfjEsOQ0iqT9APk4IiAAvXz1vLr5bmvjA8xZJlz4MSDq4wtqP3VaJXSLC-uNs09CK9cu4pKss_wekNcPiGgqdvXVcAG01_Hj)] The thioether linkage is considered essentially irreversible under physiological conditions, ensuring the integrity of the conjugate for long-term applications.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEiDSI7WxngpRLUggHROZWcXpv-b-8BgUzjcsrm651PcY7oM_1YdmqqLdswbE4lKijyHCTfrHwdQhqtI2-wTAJk0tqje2FCuPkliM1IFgFZ5mfhWJj6AyIFCRHdS4911rKGIIIU4OU1zxH6gPaZLgzFoGf_idkhcNPrpzwS37nHi4SxUVaTsFhhoq7L2YaHT6RJgnCshDKFgE_fKduOx2MFyTnd-OJR)]

Evidence DimensionConjugate Bond Stability
Target Compound DataForms a stable, non-cleavable thioether bond.
Comparator Or BaselineSPDP: Forms a disulfide bond, which is cleavable by reducing agents.
Quantified DifferenceQualitative but absolute difference in chemical stability (permanent vs. reversible linkage).
ConditionsPhysiological or laboratory reducing conditions (e.g., presence of DTT, TCEP, glutathione).

For in vivo studies or assays requiring maximum stability, MBS is the correct choice, whereas SPDP would be selected specifically for applications requiring payload release.

Conjugating Hydrophobic Payloads in Antibody-Drug Conjugate (ADC) Development

The required use of organic solvents like DMSO or DMF makes MBS the appropriate choice for conjugating water-insoluble cytotoxic drugs or imaging agents to antibodies.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG9ixRAIo7BBUF0Uf9JNK0Wa8mFkBD1tfoMTAyMqsAF-0RzFAimRiOMan0zPL7V8gzQ0xB4ml6xUY9zEUn0HJ37Id_7jXcwwEsKEAiMsSzfQw7y52y3pquzRZnAuQgrXo_SE-mzujTsR9J416XUOZI93qn21knfppQlWOccpthCvov_rsnPOWeRhEvL5sXvZe54Su-B5p2Vqw2pHz_N8oH39Beo3kzcljHIBKQ%3D)] The stable thioether bond ensures the payload remains attached during circulation, a critical factor for efficacy and safety.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFVASbt9CrOmDp7A6Ph7eh1BQ4MaBoeapmgNfX61q1MilBuxYsFbqDZwsAkmvQIokN4OdxNKvpxlzEXSEDEUu5OP4nFzEGIPZQ8H3SX693-HH1M8YAkwlfrA1s-AnFKk56MONmTF-j4ow_qqBYgl2vRPhNazlY3KS6W2ZIXRVWvXQ%3D%3D)]

Preparation of High-Stability Enzyme Conjugates for Immunoassays (ELISA)

MBS is used to create highly stable antibody-enzyme conjugates (e.g., with HRP or AP). The non-cleavable thioether bond prevents dissociation of the enzyme label during incubation and washing steps, ensuring robust and reproducible assay performance.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGDN3irIkevAIdVcV1MXK8NxVKIP_LmsnkRk6NtMhIFXQGZqZpQINZ03yi8x1KGsUpUv0dfhufYaRgtgZ81H1Y-b-v9q3C2qEymYKpaVv6mXJ2z29Afar1gHOjcAsflPBIUf3ufQaCi3-OmNW613o5-5Fc%3D)] The defined spacer helps maintain enzyme and antibody activity.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQERlAGFq4icIyaC55Fs-qFJbLvChF7N9rAJlx9j4QIFoO6tXG0V40XkLwqhKDqtYcWZ7MpqljFPF45b1pVlb9sOIJgVgXqVSysmxIPGTqtRhu3Q9wGn53ROfj3r6NaGZuSwRYXymOILU084WRqntOmDhJeIxyFzEXmwI8ECiPsMPqhmEOG46XwOmRNUBf23OWj_lEj5GaYk75JoDI72JC_4i5gMMkP1ybQFD3kRGM3w6afPrUWN6UflZQx0fIIcTfjEsOQ0iqT9APk4IiAAvXz1vLr5bmvjA8xZJlz4MSDq4wtqP3VaJXSLC-uNs09CK9cu4pKss_wekNcPiGgqdvXVcAG01_Hj)]

Immobilizing Thiolated Peptides or Oligonucleotides onto Amine-Functionalized Surfaces

For creating biosensors or functionalized materials, MBS provides a two-step method to link thiol-containing biomolecules to surfaces functionalized with primary amines. Its solubility in organic solvents can be advantageous for surface preparation steps, and the rigid spacer ensures a uniform orientation and distance of the immobilized molecules from the surface.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG9ixRAIo7BBUF0Uf9JNK0Wa8mFkBD1tfoMTAyMqsAF-0RzFAimRiOMan0zPL7V8gzQ0xB4ml6xUY9zEUn0HJ37Id_7jXcwwEsKEAiMsSzfQw7y52y3pquzRZnAuQgrXo_SE-mzujTsR9J416XUOZI93qn21knfppQlWOccpthCvov_rsnPOWeRhEvL5sXvZe54Su-B5p2Vqw2pHz_N8oH39Beo3kzcljHIBKQ%3D)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQERlAGFq4icIyaC55Fs-qFJbLvChF7N9rAJlx9j4QIFoO6tXG0V40XkLwqhKDqtYcWZ7MpqljFPF45b1pVlb9sOIJgVgXqVSysmxIPGTqtRhu3Q9wGn53ROfj3r6NaGZuSwRYXymOILU084WRqntOmDhJeIxyFzEXmwI8ECiPsMPqhmEOG46XwOmRNUBf23OWj_lEj5GaYk75JoDI72JC_4i5gMMkP1ybQFD3kRGM3w6afPrUWN6UflZQx0fIIcTfjEsOQ0iqT9APk4IiAAvXz1vLr5bmvjA8xZJlz4MSDq4wtqP3VaJXSLC-uNs09CK9cu4pKss_wekNcPiGgqdvXVcAG01_Hj)]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Beige powder; [Sigma-Aldrich MSDS]

Hydrogen Bond Acceptor Count

6

Exact Mass

314.05388604 Da

Monoisotopic Mass

314.05388604 Da

Heavy Atom Count

23

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Indicators and Reagents

Pictograms

Irritant

Irritant

Other CAS

58626-38-3

Wikipedia

3-Maleimidobenzoic acid N-hydroxysuccinimide ester

Dates

Last modified: 08-15-2023
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